molecular formula C22H20ClN5O3S B6483452 N-(2-chloro-4-methylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1224008-47-2

N-(2-chloro-4-methylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B6483452
CAS No.: 1224008-47-2
M. Wt: 469.9 g/mol
InChI Key: XEIICYBSKHGNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-chloro-4-methylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a synthetic triazolo-pyrazine derivative characterized by:

  • A 1,2,4-triazolo[4,3-a]pyrazine core with an 8-oxo group.
  • A 4-ethoxyphenyl substituent at position 7 of the pyrazine ring.
  • A sulfanyl acetamide side chain at position 3, linked to a 2-chloro-4-methylphenyl group.

Synthesis likely involves coupling a thiolated triazolo-pyrazine intermediate with a chloroacetamide derivative under reflux conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-3-31-16-7-5-15(6-8-16)27-10-11-28-20(21(27)30)25-26-22(28)32-13-19(29)24-18-9-4-14(2)12-17(18)23/h4-12H,3,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIICYBSKHGNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex compound that combines various heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chloro-methylphenyl group : Contributes to hydrophobic interactions.
  • Triazolo-pyrazine core : Known for its role in various pharmacological activities.
  • Sulfanyl linkage : Enhances reactivity and potential biological interactions.

Molecular Formula : C19H20ClN5O2S
Molecular Weight : 419.91 g/mol

Biological Activity Overview

Research indicates that compounds containing triazole and pyrazine moieties exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise in several areas:

1. Anticancer Activity

Studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies reported an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells and varying degrees of efficacy against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 to 43.4 μM .

Cell LineIC50 (μM)
HCT-116 (Colon)6.2
T47D (Breast)27.3 - 43.4

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into similar triazole derivatives has shown effectiveness against both bacterial and fungal strains. For example, benzothiazole derivatives exhibited good antibacterial activity compared to standard antibiotics .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and implicated in neurodegenerative diseases.
  • Induction of Apoptosis : The anticancer activity is often linked to the induction of programmed cell death in malignant cells through various signaling pathways.

Case Studies

Recent studies involving related compounds provide insights into the biological activity and therapeutic potential of this compound:

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the phenyl ring significantly enhanced anticancer activity.

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial properties of similar compounds against a panel of pathogens. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues share the triazolo-pyrazine core but differ in substituents, impacting physicochemical and pharmacological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₂₃H₂₁ClN₄O₃S 493.95* 7-(4-ethoxyphenyl), 3-(sulfanylacetamide-2-chloro-4-methylphenyl) -
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide C₂₂H₂₀ClN₅O₃S 469.94 8-(4-chlorobenzyl), N-(4-methoxybenzyl)
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide C₂₃H₂₁ClN₄O₂S 468.95 8-(4-chlorobenzyl), N-(2,5-dimethylphenyl)
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide C₁₉H₁₇N₇O₂ 391.39 6-(4-hydroxyphenyl), 2-phenyl, 8-amino

*Calculated based on analogous compounds.

Key Observations:

The N-(2-chloro-4-methylphenyl) group introduces steric bulk and electron-withdrawing effects, contrasting with the smaller N-(4-methoxybenzyl) in or N-(2,5-dimethylphenyl) in .

Hydrogen Bonding Capacity :

  • The 8-oxo and acetamide groups in all compounds facilitate hydrogen bonding with biological targets.
  • The methoxy group in may increase solubility compared to chloro or methyl substituents .

Bioactivity and Pharmacokinetic Insights

While direct bioactivity data for the target compound is unavailable in the provided evidence, insights can be inferred from structural analogues:

  • Triazolo-pyrazine derivatives are often explored for kinase inhibition or epigenetic modulation due to their planar heterocyclic core .
  • Similarity Indexing : Using Tanimoto coefficients (as in ), the target compound may share >60% structural similarity with , implying overlapping pharmacokinetic profiles (e.g., moderate solubility, plasma protein binding).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.